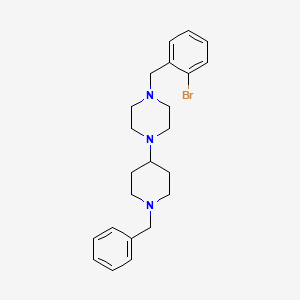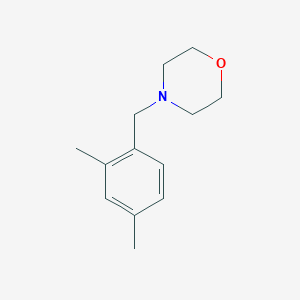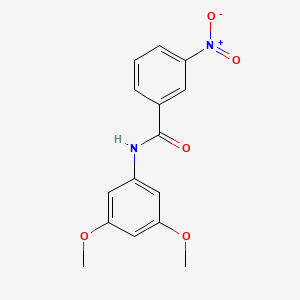
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, also known as FMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
作用機序
The mechanism of action of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects. It has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
実験室実験の利点と制限
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, one limitation of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is its relatively low potency compared to other anticancer compounds.
将来の方向性
There are several areas of future research for N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area is the development of more potent derivatives of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide for use in cancer treatment. Another area is the investigation of the potential applications of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in agriculture, particularly as a pesticide. Additionally, research could focus on the development of new methods for synthesizing N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide that are more efficient and environmentally friendly.
Conclusion:
Overall, N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a promising compound with potential applications in various fields. Its anticancer and antimicrobial properties, as well as its anti-inflammatory effects, make it a promising candidate for further research and development. However, more research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide and to develop more potent derivatives for use in medicine and other fields.
合成法
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can be synthesized through a multistep reaction starting with the reaction of 2-furylmethylamine with ethyl acetoacetate to form the corresponding pyrazole. The pyrazole is then reacted with nitric acid and sulfuric acid to produce the nitro compound. The final step involves the reaction of the nitro compound with methylamine to form N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.
科学的研究の応用
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-13-9(8(6-12-13)14(16)17)10(15)11-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNODSOQSDNJSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)


![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)

![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)

![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)

![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)


![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)